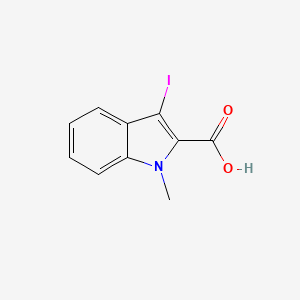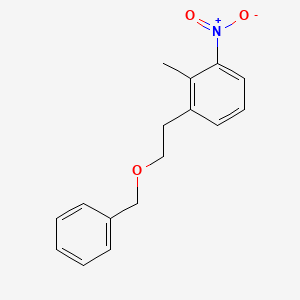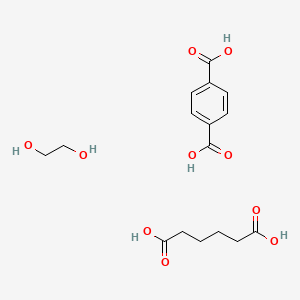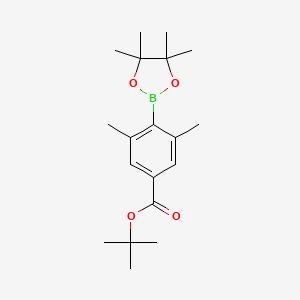
(2S)-3-(2,4-dinitro-1H-imidazol-1-yl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propyl butyrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(2S)-3-(2,4-dinitro-1H-imidazol-1-yl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propyl butyrate” is a synthetic organic molecule. It features a complex structure with multiple functional groups, including an imidazole ring, nitro groups, a tetrahydropyran ring, and a butyrate ester. Such compounds are often of interest in various fields of chemistry and biology due to their potential reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “(2S)-3-(2,4-dinitro-1H-imidazol-1-yl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propyl butyrate” would likely involve multiple steps:
Formation of the Imidazole Ring: This could be achieved through the condensation of glyoxal with ammonia and formaldehyde.
Nitration: The imidazole ring could be nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro groups.
Protection of Hydroxyl Group: The hydroxyl group of the propanol moiety could be protected using tetrahydropyran.
Esterification: The final step would involve the esterification of the hydroxyl group with butyric acid.
Industrial Production Methods
Industrial production would likely follow similar steps but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated systems to control reaction conditions precisely.
化学反应分析
Types of Reactions
Oxidation: The nitro groups could be further oxidized under strong oxidative conditions.
Reduction: The nitro groups could be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The imidazole ring could undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Halogenated imidazole derivatives.
科学研究应用
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Synthesis: It could serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its imidazole ring.
Drug Development: Exploration as a lead compound in the development of new pharmaceuticals.
Medicine
Antimicrobial Activity: Potential use as an antimicrobial agent due to the presence of nitro groups.
Anti-inflammatory: Investigation into its anti-inflammatory properties.
Industry
Material Science: Use in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
作用机制
The mechanism of action would depend on the specific application:
Enzyme Inhibition: The imidazole ring could interact with the active site of enzymes, inhibiting their activity.
Antimicrobial Activity: The nitro groups could undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components.
相似化合物的比较
Similar Compounds
(2S)-3-(2,4-dinitro-1H-imidazol-1-yl)-2-hydroxypropyl butyrate: Similar structure but without the tetrahydropyran ring.
(2S)-3-(2,4-dinitro-1H-imidazol-1-yl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propyl acetate: Similar structure but with an acetate ester instead of butyrate.
Uniqueness
- The presence of both the tetrahydropyran ring and the butyrate ester makes “(2S)-3-(2,4-dinitro-1H-imidazol-1-yl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propyl butyrate” unique compared to its analogs. This could result in different reactivity and biological activity.
属性
分子式 |
C15H22N4O8 |
|---|---|
分子量 |
386.36 g/mol |
IUPAC 名称 |
[(2S)-3-(2,4-dinitroimidazol-1-yl)-2-(oxan-2-yloxy)propyl] butanoate |
InChI |
InChI=1S/C15H22N4O8/c1-2-5-13(20)26-10-11(27-14-6-3-4-7-25-14)8-17-9-12(18(21)22)16-15(17)19(23)24/h9,11,14H,2-8,10H2,1H3/t11-,14?/m0/s1 |
InChI 键 |
JZOBNJVXEDQQBM-ZSOXZCCMSA-N |
手性 SMILES |
CCCC(=O)OC[C@H](CN1C=C(N=C1[N+](=O)[O-])[N+](=O)[O-])OC2CCCCO2 |
规范 SMILES |
CCCC(=O)OCC(CN1C=C(N=C1[N+](=O)[O-])[N+](=O)[O-])OC2CCCCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-(4-Methylbenzoyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11831389.png)


![1-[(1R,6S)-1-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11831403.png)



![(1S,6R,7S)-3-(4-methylbenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11831430.png)



![[(1S,6S)-1-bromo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B11831442.png)
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-2'-fluoro-5-methyluridine](/img/structure/B11831446.png)

